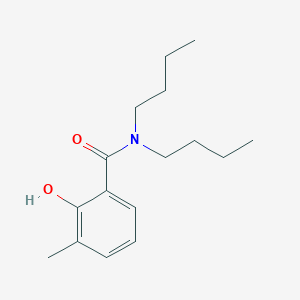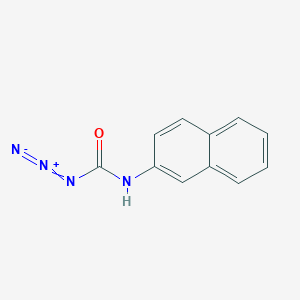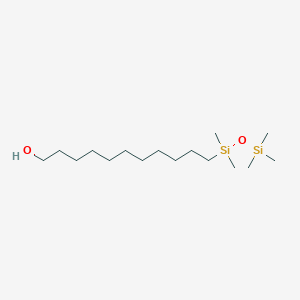
11-(Pentamethyldisiloxanyl)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Pentamethyldisiloxanyl)undecan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pentamethyldisiloxanyl group attached to an undecanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Pentamethyldisiloxanyl)undecan-1-ol typically involves the reaction of undecanol with pentamethyldisiloxane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane group. A common method involves the use of a catalyst, such as platinum or palladium, to facilitate the hydrosilylation reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 11-(Pentamethyldisiloxanyl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
11-(Pentamethyldisiloxanyl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 11-(Pentamethyldisiloxanyl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Undecanol: A fatty alcohol with a similar undecanol backbone but lacking the pentamethyldisiloxanyl group.
Undecyl alcohol: Another fatty alcohol with similar properties but different structural features.
Hendecanol: A primary alcohol with an eleven-carbon chain, similar to 1-undecanol.
Uniqueness: 11-(Pentamethyldisiloxanyl)undecan-1-ol is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it suitable for various specialized applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
162112-47-2 |
|---|---|
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
11-[dimethyl(trimethylsilyloxy)silyl]undecan-1-ol |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)18-20(4,5)16-14-12-10-8-6-7-9-11-13-15-17/h17H,6-16H2,1-5H3 |
Clave InChI |
CPRWSMNBVKIYFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


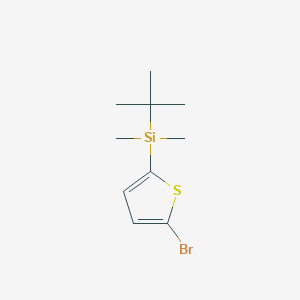
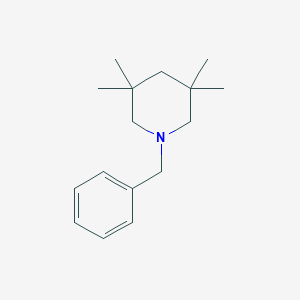
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
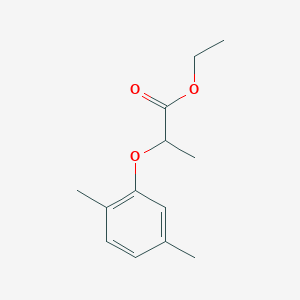
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
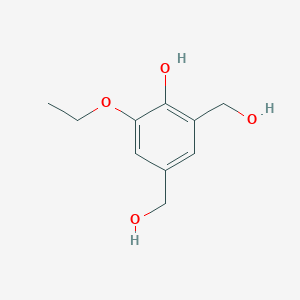
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
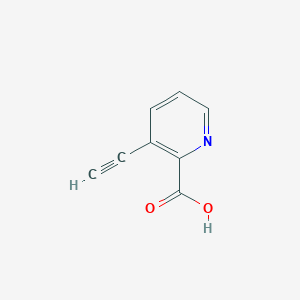
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
